2,6-Dibromoanthracene

Vue d'ensemble

Description

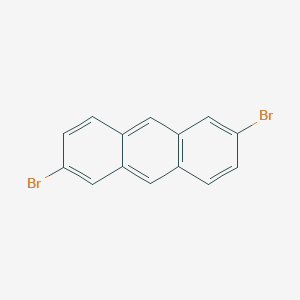

2,6-Dibromoanthracene is an organic compound with the chemical formula C14H8Br2. It is a derivative of anthracene, where two bromine atoms are substituted at the 2 and 6 positions on the anthracene ring. This compound is known for its distinctive light yellow crystalline appearance and is used in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,6-Dibromoanthracene can be synthesized through the bromination of anthracene. The reaction typically involves the use of bromine in an appropriate solvent, such as chloroform or carbon tetrachloride. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure selective bromination at the 2 and 6 positions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other separation techniques to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions: 2,6-Dibromoanthracene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form anthraquinone derivatives.

Reduction Reactions: Reduction of this compound can lead to the formation of anthracene or other reduced derivatives.

Major Products Formed:

Substitution Products: Various substituted anthracenes depending on the nucleophile used.

Oxidation Products: Anthraquinone derivatives.

Reduction Products: Reduced anthracene derivatives.

Applications De Recherche Scientifique

Organic Electronics

Photovoltaic Cells

2,6-Dibromoanthracene has been identified as a promising material for use as an electron acceptor in photovoltaic cells. Its planar conjugated structure enhances the π-π stacking interactions with electron donor materials, improving the contact area between them. This interaction leads to increased short-circuit current and overall efficiency of the solar cells. A study highlighted that using dibromoanthracene derivatives significantly boosts the photoelectric conversion rates in photovoltaic applications .

Organic Light Emitting Diodes (OLEDs)

In OLED technology, this compound derivatives are utilized for their ability to form semiconducting small molecules or polymers. These materials exhibit excellent charge mobility and stability, which are crucial for efficient light emission in OLED devices. Research indicates that incorporating these compounds can enhance the performance of OLEDs by improving their luminescence efficiency and operational lifespan .

Photochemical Applications

Supramolecular Chemistry

The compound has been employed in supramolecular chemistry to achieve regioselective photochemical reactions. For instance, this compound can undergo [4 + 4] cycloaddition reactions under UV irradiation when used in metallosupramolecular assemblies. This approach allows for precise control over product formation and regioselectivity, which is vital for synthesizing complex organic structures .

Synthesis of Functionalized Derivatives

Research has demonstrated that this compound serves as a precursor for synthesizing various functionalized anthracenes through coupling reactions. For example, it can be reacted with imidazole or benzimidazole to produce bis(benz)imidazole anthracenes with enhanced photochemical properties . These derivatives have potential applications in sensors and other optoelectronic devices.

Material Science

Synthesis of Conjugated Polymers

The compound is also used in the synthesis of conjugated polymers which are essential for developing high-performance organic semiconductors. The presence of bromine substituents allows for further functionalization and modification of the polymer backbone, enhancing electrical conductivity and thermal stability .

Case Studies

Mécanisme D'action

The mechanism of action of 2,6-Dibromoanthracene in its applications involves its ability to participate in various chemical reactions due to the presence of bromine atoms. These bromine atoms can be easily substituted or eliminated, allowing the compound to form new bonds and structures. In organic electronics, its planarity and ability to form π-π interactions contribute to its effectiveness as a semiconductor .

Comparaison Avec Des Composés Similaires

- 1,2-Dibromoanthracene

- 1,4-Dibromoanthracene

- 1,5-Dibromoanthracene

- 1,8-Dibromoanthracene

- 9,10-Dibromoanthracene

Comparison: 2,6-Dibromoanthracene is unique due to the specific positioning of the bromine atoms, which influences its reactivity and physical properties. Compared to other dibromoanthracenes, this compound exhibits distinct electronic properties that make it particularly useful in organic electronics and photophysical applications .

Activité Biologique

2,6-Dibromoanthracene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention in various fields of research due to its unique chemical structure and biological properties. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, photochemical behavior, and potential applications in medicine and environmental science.

Molecular Structure and Characteristics

- Chemical Formula : C₁₄H₈Br₂

- Molecular Weight : 366.01 g/mol

- CAS Number : 186517-01-1

- Appearance : Yellow/brown powder

- Melting Point : Approximately 290 °C

The compound features bromine substituents at the 2 and 6 positions of the anthracene ring, which significantly influence its reactivity and biological interactions.

This compound exhibits notable photochemical behavior when exposed to ultraviolet (UV) light. Research indicates that it can undergo photochemical reactions leading to the formation of reactive intermediates that may induce lipid peroxidation. A study demonstrated that upon UVA irradiation, this compound induced lipid peroxidation in the presence of methyl linoleate, suggesting potential harmful effects on cellular membranes and implications for human health .

Supramolecular Chemistry Applications

The compound has been utilized in supramolecular chemistry to achieve regioselective photochemical reactions. A study highlighted the use of this compound in a supramolecular templating strategy that facilitated photochemical cycloaddition reactions with high regio- and stereoselectivity . This property is particularly valuable for synthesizing complex organic molecules with specific functional groups.

1. Lipid Peroxidation Induction

A significant study investigated the effects of various halogenated PAHs, including this compound, on lipid peroxidation. The findings indicated that exposure to UV light led to varying degrees of lipid peroxidation across different compounds, with implications for their toxicity and environmental persistence .

2. Synthesis of Functionalized Derivatives

Research has also focused on synthesizing functionalized derivatives of this compound for use in organic electronics and photonics. For example, derivatives have been developed for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes in bioimaging . These derivatives exhibit enhanced electronic properties due to the extended conjugation provided by the anthracene core.

Comparative Analysis of Biological Activity

| Compound | Lipid Peroxidation Induction | Photochemical Reactivity | Application Area |

|---|---|---|---|

| This compound | High | Significant | Environmental Toxicology |

| 9,10-Dibromoanthracene | Moderate | High | Organic Electronics |

| 1-Bromopyrene | Low | Moderate | Environmental Monitoring |

This table summarizes the biological activity of selected dibrominated anthracenes, highlighting the comparative toxicity and reactivity profiles relevant to environmental science.

Propriétés

IUPAC Name |

2,6-dibromoanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2/c15-13-3-1-9-5-12-8-14(16)4-2-10(12)6-11(9)7-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRGLVVFWRNXEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CC3=C(C=C21)C=C(C=C3)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622130 | |

| Record name | 2,6-Dibromoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186517-01-1 | |

| Record name | 2,6-Dibromoanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186517-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dibromoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.